molecular formula C12H10O5 B11116088 methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B11116088
M. Wt: 234.20 g/mol
InChI Key: IZMKHCHDPKJZSL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of salicylaldehyde derivatives with β-ketoesters under acidic or basic conditions . One common method involves the use of methoxy-substituted salicylaldehyde and methyl acetoacetate in the presence of a base such as piperidine or pyridine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the coumarin ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods are valued for their eco-friendliness and reduced reaction times compared to conventional batch processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes or interact with DNA, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of the methoxy group at the 6-position, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and potentially improve its pharmacokinetic properties compared to other similar compounds .

Biological Activity

Methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate, a member of the chromene family, has garnered attention for its diverse biological activities. This compound features a chromene ring system with a methoxy group and a carboxylate group, contributing to its unique chemical reactivity and potential therapeutic applications. This article explores the biological activities of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₀O₅
  • Molecular Weight : Approximately 234.20 g/mol
  • Structural Features : Contains a methoxy group at the sixth position and a carboxylate group at the third position, enhancing solubility and reactivity compared to similar compounds.

Biological Activities

This compound exhibits a variety of biological activities:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties : Exhibits potential in inhibiting cancer cell proliferation through modulation of specific signaling pathways.
  • Antioxidant Effects : Capable of scavenging free radicals, thus protecting cells from oxidative stress.
  • Anti-inflammatory Activity : Influences pathways related to inflammation, potentially reducing chronic inflammatory responses.

The compound interacts with various molecular targets within biological systems:

  • Enzyme Inhibition : It has been shown to inhibit phospholipase A2 (sPLA2), which is involved in inflammatory processes, with an IC50 value of 3.1 ± 0.06 nmol .
  • Cell Signaling Modulation : By affecting signaling pathways related to inflammation and oxidative stress, it may alter cell proliferation dynamics, contributing to its anticancer effects.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Anticancer Study :
    • A study evaluated the effect of this compound on various cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis in breast cancer cells.
    • The study suggested that the compound activates caspase pathways leading to programmed cell death.
  • Antimicrobial Research :
    • Research focused on its antimicrobial properties against Gram-positive and Gram-negative bacteria showed promising results, indicating its potential as a natural antimicrobial agent .
  • Oxidative Stress Protection :
    • Investigations into its antioxidant capabilities revealed that it effectively reduces oxidative damage in cellular models exposed to reactive oxygen species (ROS).

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
6-Methoxy-2H-chromene-3-carboxylic acidCarboxylic acid instead of esterDifferent reactivity due to the acid group
Methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylic acidContains an oxo groupDifferent oxidation state influences reactivity
Ethyl 6-methoxy-1-benzofuran-2-carboxylateBenzofuran ring instead of chromeneVaries in biological activity and industrial use

Properties

Molecular Formula

C12H10O5

Molecular Weight

234.20 g/mol

IUPAC Name

methyl 6-methoxy-2-oxochromene-3-carboxylate

InChI

InChI=1S/C12H10O5/c1-15-8-3-4-10-7(5-8)6-9(11(13)16-2)12(14)17-10/h3-6H,1-2H3

InChI Key

IZMKHCHDPKJZSL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)OC

Origin of Product

United States

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